3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol
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Overview
Description
3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Aminomethylation: The pyrazole ring is then subjected to aminomethylation using formaldehyde and a suitable amine, such as 1,3-dimethyl-1H-pyrazole.
Phenol Attachment: The final step involves the attachment of the phenol group to the aminomethylated pyrazole through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, halogenated, and other substituted derivatives.
Scientific Research Applications
3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Phenol: A basic phenolic compound with similar reactivity.
Aminomethylphenol: A compound with a similar aminomethyl linkage but lacking the pyrazole ring.
Uniqueness
3-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol is unique due to its combination of a pyrazole ring, aminomethyl linkage, and phenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-[[(1,3-dimethylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O/c1-9-12(8-15(2)14-9)13-7-10-4-3-5-11(16)6-10/h3-6,8,13,16H,7H2,1-2H3 |
InChI Key |
DZGRCKJFRATWJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)O)C |
Origin of Product |
United States |
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